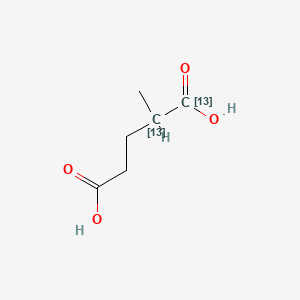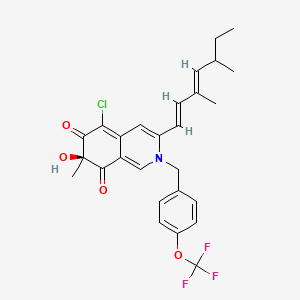
Akt-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Akt-IN-11 is a small molecule inhibitor that targets the serine/threonine kinase Akt, also known as protein kinase B. Akt is a critical component of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a pivotal role in regulating cell proliferation, survival, and metabolism. Dysregulation of this pathway is often associated with various cancers and other diseases, making this compound a valuable compound for research and therapeutic applications .
Preparation Methods
The synthesis of Akt-IN-11 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditionsThe final step involves the coupling of the intermediate with a heterocyclic moiety under controlled conditions to yield this compound .
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-throughput synthesis techniques and advanced purification processes such as chromatography and crystallization .
Chemical Reactions Analysis
Akt-IN-11 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Akt-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the PI3K/Akt signaling pathway and its role in various cellular processes.
Biology: Employed in cell biology research to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with dysregulated Akt signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K/Akt pathway .
Mechanism of Action
Akt-IN-11 exerts its effects by binding to the active site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of cell proliferation and survival signals. The molecular targets of this compound include various proteins involved in the PI3K/Akt signaling pathway, such as mammalian target of rapamycin (mTOR) and glycogen synthase kinase 3 beta (GSK-3β) .
Comparison with Similar Compounds
Akt-IN-11 is compared with other similar compounds such as:
Capivasertib (AZD5363): Another Akt inhibitor with a different chemical structure but similar mechanism of action.
Afuresertib: A novel Akt inhibitor with favorable safety and pharmacokinetic profiles.
MK-2206: An allosteric Akt inhibitor that binds to a different site on the Akt protein.
This compound is unique due to its specific binding affinity and selectivity for Akt, making it a valuable tool for studying the PI3K/Akt pathway and developing targeted therapies .
Properties
Molecular Formula |
C27H27ClF3NO4 |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
(7R)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]isoquinoline-6,8-dione |
InChI |
InChI=1S/C27H27ClF3NO4/c1-5-16(2)12-17(3)6-9-19-13-21-22(24(33)26(4,35)25(34)23(21)28)15-32(19)14-18-7-10-20(11-8-18)36-27(29,30)31/h6-13,15-16,35H,5,14H2,1-4H3/b9-6+,17-12+/t16?,26-/m1/s1 |
InChI Key |
CPTDRFDMEYMRJB-RIRIFTSZSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CN1CC3=CC=C(C=C3)OC(F)(F)F)(C)O)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CC3=CC=C(C=C3)OC(F)(F)F)(C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


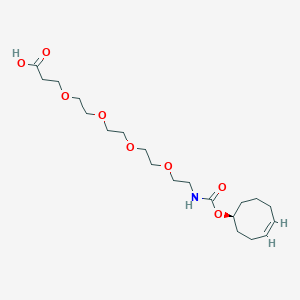
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
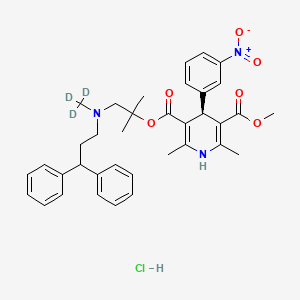
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
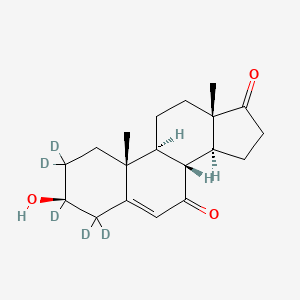

![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
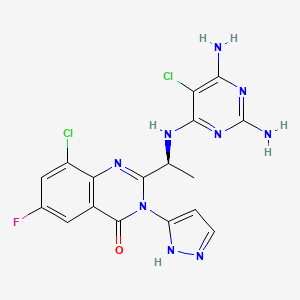
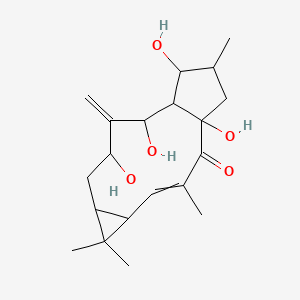
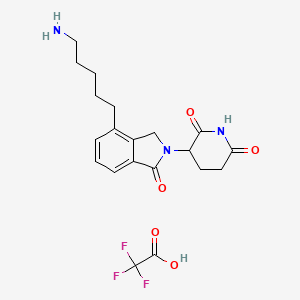
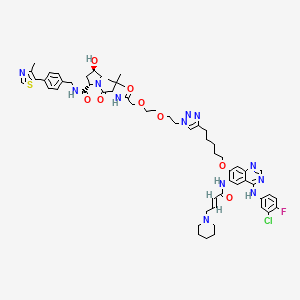
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
